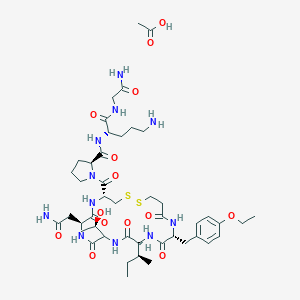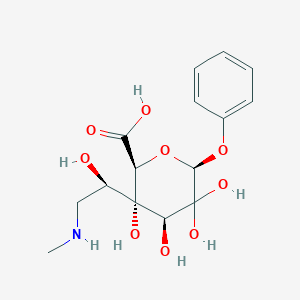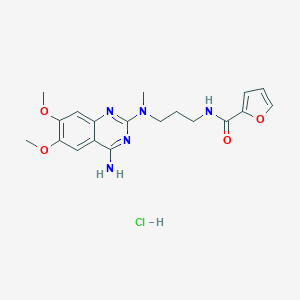
Acétate d'atosiban
Vue d'ensemble
Description
Applications De Recherche Scientifique
RW22164 (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating oxytocin and vasopressin receptors.
Medicine: Primarily used in research related to preterm labor and uterine contractions.
Industry: Utilized in the development of new tocolytic agents and receptor antagonists
Mécanisme D'action
Target of Action
Atosiban acetate primarily targets the oxytocin receptors . Oxytocin is a hormone that plays a crucial role in initiating contractions of the womb . By acting as an antagonist to this hormone, Atosiban acetate can effectively block the action of oxytocin .
Mode of Action
Atosiban acetate is a synthetic peptide oxytocin antagonist . It works by inhibiting the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This interaction with its targets leads to a reduction in the frequency of uterine contractions, thereby delaying pre-term birth in adult females .
Biochemical Pathways
The primary biochemical pathway affected by Atosiban acetate involves the oxytocin-mediated release of inositol trisphosphate . This results in a reduced release of intracellular, stored calcium from the sarcoplasmic reticulum of myometrial cells and a reduced influx of Ca2+ from the extracellular space through voltage-gated channels . Additionally, Atosiban acetate suppresses the oxytocin-mediated release of prostaglandin E (PGE) and prostaglandin F (PGF) from the decidua .
Pharmacokinetics
It is known that atosiban acetate is administered intravenously . In patients with impaired hepatic function, Atosiban should be used with caution .
Result of Action
The primary result of Atosiban acetate’s action is the reduction of uterine contractions, which helps to delay pre-term birth in adult females . By blocking the action of oxytocin, Atosiban acetate prevents contractions and causes the womb to relax .
Action Environment
It is known that atosiban acetate is used to delay birth in adult women who are 24 to 33 weeks pregnant, when they show signs that they may give birth pre-term . These signs include regular contractions lasting at least 30 seconds at a rate of at least four every 30 minutes, and dilation of the cervix of 1 to 3 cm and an effacement of 50% or more . In addition, the baby must have a normal heart rate .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
RW22164 (acétate) est synthétisé par une série de réactions de couplage peptidique. La synthèse implique l'addition progressive d'acides aminés pour former la chaîne nonapeptidique. Les conditions de réaction comprennent généralement l'utilisation de réactifs de couplage tels que les carbodiimides et les groupes protecteurs pour assurer la séquence et la structure correctes du peptide .
Méthodes de production industrielle
La production industrielle de RW22164 (acétate) implique une synthèse peptidique à grande échelle utilisant des synthétiseurs peptidiques automatisés. Le processus comprend des étapes de purification telles que la chromatographie liquide haute performance (HPLC) pour atteindre des niveaux de pureté élevés. Le produit final est ensuite lyophilisé pour obtenir une forme poudre stable .
Analyse Des Réactions Chimiques
Types de réactions
RW22164 (acétate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des liaisons disulfure entre les résidus cystéine.
Réduction : Les réactions de réduction peuvent rompre les liaisons disulfure, les reconvertissant en groupes thiol.
Substitution : Le peptide peut subir des réactions de substitution où des acides aminés spécifiques sont remplacés par d'autres pour modifier son activité
Réactifs et conditions courants
Oxydation : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés comme agents oxydants.
Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.
Substitution : Des dérivés d'acides aminés et des réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) sont utilisés
Principaux produits formés
Oxydation : Formation de peptides liés par des disulfures.
Réduction : Formation de peptides contenant des thiols libres.
Substitution : Peptides modifiés avec des séquences d'acides aminés modifiées
Applications de la recherche scientifique
RW22164 (acétate) a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.
Biologie : Investigué pour son rôle dans la modulation des récepteurs de l'ocytocine et de la vasopressine.
Médecine : Principalement utilisé dans la recherche liée au travail prématuré et aux contractions utérines.
Industrie : Utilisé dans le développement de nouveaux agents tocolytiques et antagonistes des récepteurs
Mécanisme d'action
RW22164 (acétate) exerce ses effets en inhibant de manière compétitive la liaison de l'ocytocine et de la vasopressine à leurs récepteurs respectifs. Cette inhibition empêche l'activation des voies de signalisation intracellulaire qui conduisent aux contractions utérines. Le composé cible spécifiquement le récepteur de l'ocytocine et les récepteurs de la vasopressine, bloquant leur activité et réduisant la libération de calcium intracellulaire, qui est essentiel à la contraction musculaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Desamino-ocytocine : Un autre analogue de l'ocytocine avec des propriétés antagonistes des récepteurs similaires.
Antagonistes de la vasopressine : Des composés comme le conivaptan et le tolvaptan qui inhibent les récepteurs de la vasopressine.
Unicité
RW22164 (acétate) est unique en raison de son activité antagoniste double sur les récepteurs de l'ocytocine et de la vasopressine. Cette double activité le rend particulièrement efficace comme agent tocolytique, offrant une gamme d'inhibition plus large par rapport aux composés qui ne ciblent qu'un seul type de récepteur .
Propriétés
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWBHHCPXTODI-MHZXAHMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71N11O14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238569 | |
| Record name | Atosiban acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1054.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914453-95-5 | |
| Record name | Atosiban acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)






![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)





